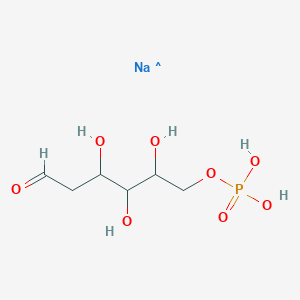
3-(2-Hydroxyethyl)benzaldehyde
Overview
Description
3-(2-Hydroxyethyl)benzaldehyde is a chemical compound with the molecular formula C₉H₁₀O₂ . It is also known by other names, including benzaldehyde 3-(2-hydroxyethyl) . The compound features a benzene ring substituted with an aldehyde group and a hydroxyethyl group at different positions. Its systematic IUPAC name is 3-(2-Hydroxyethyl)benzaldehyde .
Synthesis Analysis
Several synthetic routes exist for the preparation of 3-(2-Hydroxyethyl)benzaldehyde . One common method involves the reaction of 2-aminophenol (1) with an appropriate aldehyde (2). For instance, researchers have reported the use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H]) to achieve benzoxazole synthesis using these reactants in water under reflux conditions. The yield typically ranges from 79% to 89% .
Scientific Research Applications
Enzyme Catalysis in Asymmetric Synthesis
3-(2-Hydroxyethyl)benzaldehyde, a derivative of benzaldehyde, has been explored in enzyme-catalyzed asymmetric synthesis. Benzaldehyde lyase (BAL) is notable for its high enantioselectivity in the formation and cleavage of benzoin derivatives, including those derived from 3-(2-Hydroxyethyl)benzaldehyde. For example, studies have investigated its use in the synthesis of various benzoin compounds, demonstrating the potential of this enzyme for preparative synthesis in an aqueous-organic two-phase system (Kühl et al., 2007).
Catalytic Properties in Oxidation Reactions
Research on the reduction of benzaldehyde over metal oxides has shown that derivatives like 3-(2-Hydroxyethyl)benzaldehyde can be transformed via various reactions, such as the Cannizzaro reaction and direct hydrogenation, depending on the metal oxide used. This study highlights the role of such compounds in understanding the mobility of surface hydroxyl groups and the redox properties of metal oxides (Haffad et al., 1997).
Green Chemistry and Education
The use of 3-(2-Hydroxyethyl)benzaldehyde derivatives in green chemistry is highlighted in educational contexts, where it serves as a model compound in undergraduate projects. An example is its application in Knoevenagel condensation reactions in an ionic liquid medium, providing a hands-on experience with environmentally friendly chemistry practices (Verdía et al., 2017).
Photocatalysis and Selective Synthesis
Photocatalytic processes involving derivatives of 3-(2-Hydroxyethyl)benzaldehyde, such as the selective conversion of benzyl alcohol to benzaldehyde, have been explored. Studies using graphitic carbon nitride as a metal-free catalyst in aqueous medium show how these compounds can be used in environmentally friendly and selective synthesis processes (Lima et al., 2017).
properties
IUPAC Name |
3-(2-hydroxyethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEPFOQVDPRWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593650 | |
| Record name | 3-(2-Hydroxyethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)benzaldehyde | |
CAS RN |
212914-87-9 | |
| Record name | 3-(2-Hydroxyethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)


